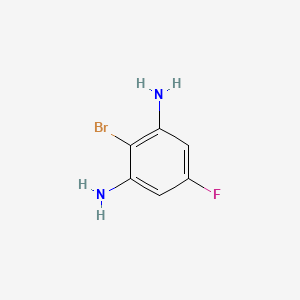
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is a compound that belongs to the class of chromenols, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .
化学反応の分析
Types of Reactions
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenol core to dihydro derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenols, and substituted piperazine derivatives.
科学的研究の応用
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Cinnolines: Exhibits a wide range of pharmacological profiles, including antibacterial and antifungal activities.
Uniqueness
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol is unique due to its specific structure, which combines a chromenol core with a piperazine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
6-piperazin-1-yl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-8-17-13-2-1-10(9-11(12)13)15-6-4-14-5-7-15/h1-2,9,12,14,16H,3-8H2 |
InChIキー |
ZBQXETHXHJEKAN-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1O)C=C(C=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)








![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)

![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
